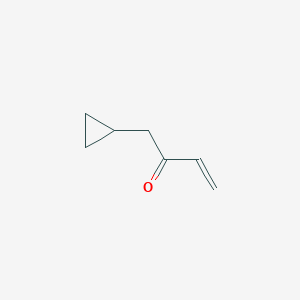

1-Cyclopropylbut-3-en-2-one

Description

The landscape of organic chemistry is continually enriched by the exploration of novel molecular architectures that offer unique reactivity and potential as building blocks for complex molecules. The compound 1-cyclopropylbut-3-en-2-one, a ketone featuring both a vinyl group and a cyclopropylmethyl moiety, represents a fascinating, albeit underexplored, molecular entity. This article aims to provide a focused examination of this compound, framed within the broader context of enone systems and cyclopropane (B1198618) chemistry, to highlight its synthetic potential and delineate areas for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7(8)5-6-3-4-6/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLSVZFENKJQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352754-33-6 | |

| Record name | 1-cyclopropylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Cyclopropylbut 3 En 2 One

Retrosynthetic Analysis of 1-Cyclopropylbut-3-en-2-one

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inslideshare.net For this compound, several logical disconnections can be proposed, each suggesting a different synthetic approach.

A primary disconnection can be made at the carbon-carbon bond between the cyclopropyl (B3062369) ring and the carbonyl group. This leads to two key synthons: a cyclopropyl cation or anion and a vinyl ketone enolate. The corresponding synthetic equivalents would be a cyclopropyl organometallic reagent (e.g., cyclopropyllithium or a cyclopropyl Grignard reagent) and an activated derivative of but-3-enoic acid, or vice-versa.

Another powerful disconnection involves breaking the Cα-Cβ bond of the enone system, reminiscent of an aldol (B89426) condensation. This approach simplifies the target molecule to cyclopropyl methyl ketone and a one-carbon electrophile, such as formaldehyde. This strategy hinges on the availability and reactivity of cyclopropyl methyl ketone.

A third strategy involves a disconnection within the three-membered ring itself. This implies a cyclopropanation reaction as a key step in the forward synthesis, applied to a suitable unsaturated ketone precursor. This approach highlights the importance of cyclopropanation methodologies in accessing the target scaffold. These varied disconnections form the strategic foundation for the development of synthetic routes. nih.govyoutube.com

Development of Novel Synthetic Routes to this compound

Building upon retrosynthetic insights, several distinct routes for the synthesis of this compound and related cyclopropyl vinyl ketones have been developed.

One common method involves the reaction of 1-diazo-3-trimethylsilylpropanone with olefins in the presence of a copper catalyst like cupric acetylacetonate (B107027) (Cu(acac)₂) to afford cyclopropyl trimethylsilylmethyl ketones. oup.com These intermediates can then be further transformed into the desired cyclopropyl vinyl ketones. oup.com Another approach prepares cyclopropyl methyl ketone through the cleavage reaction of α-acetyl-γ-butyrolactone in a fixed-bed reactor. google.comgoogle.com This ketone can then serve as a precursor in subsequent reactions, such as condensation with an appropriate electrophile, to form the vinyl group.

Alternative strategies focus on building the molecule from different starting points. For instance, aryl vinyl ketones can be synthesized efficiently from their corresponding Mannich salts, a method that could be adapted for cyclopropyl analogues. nih.gov The condensation of an aldehyde with acetone (B3395972) can also yield a vinyl ketone structure, as seen in the formation of 4-(1-alkyl-(or benzyl-)thio)-cyclopropyl-but-3-en-2-one. google.com

Catalytic Approaches in the Preparation of this compound

Catalysis offers milder and more efficient pathways for synthesis. In the context of this compound, catalytic methods can be applied to form the cyclopropane (B1198618) ring, construct the ketone, or introduce the vinyl group.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. A stereocontrolled synthesis of 1,2-trans cyclopropyl ketones has been achieved via a Suzuki-type coupling of cyclopropylboronic acids with acyl chlorides, a method that could be adapted to create the core of the target molecule. acs.org Lewis acid catalysis has also been explored; for example, the cyclization of vinyl- and aryl-cyclopropyl ketones to form six-membered rings can be facilitated by Lewis acids, highlighting their potential to mediate reactions involving the cyclopropyl ketone scaffold. chimia.ch

Samarium(II) iodide (SmI₂) has emerged as a potent catalyst for formal [3 + 2] cycloadditions involving alkyl cyclopropyl ketones and various unsaturated partners like alkenes and alkynes. nih.govacs.org This catalytic system is effective for sp³-rich products and can be crucial for engaging less reactive alkyl cyclopropyl ketones in cycloaddition reactions. acs.org Furthermore, nickel-catalyzed vinylcyclopropane (B126155) rearrangements represent another strategy to access cyclopentene (B43876) cores, demonstrating the versatility of transition metal catalysis in manipulating cyclopropyl ketone structures. semanticscholar.org

Table 1: Catalytic Methods in Cyclopropyl Ketone Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Ag₂O / K₂CO₃ | Suzuki-type Coupling | Cyclopropylboronic acids, Acyl chlorides | Stereocontrolled synthesis of trans-cyclopropyl ketones. | acs.org |

| SmI₂ / Sm⁰ | Formal [3+2] Cycloaddition | Alkyl cyclopropyl ketones, Alkenes/Alkynes | Engages relatively unreactive alkyl cyclopropyl ketones. | nih.govacs.org |

| Cu(acac)₂ | Cyclopropanation | 1-Diazo-3-trimethylsilylpropanone, Olefins | Forms cyclopropyl trimethylsilylmethyl ketone precursors. | oup.com |

| Lewis Acids | Cyclization | Vinyl-cyclopropyl ketones | Promotes intramolecular cyclization reactions. | chimia.ch |

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest. Stereoselectivity can be introduced by modifying the cyclopropane ring or the vinyl moiety.

A key strategy is the asymmetric synthesis of chiral cyclopropyl ketone intermediates. For example, highly enantiomerically enriched cyclopropyl ketones (ee >90%) can be obtained from the coupling of chiral cyclopropylboronic acids with acid chlorides, with the chirality being retained during the process. acs.org Another powerful method involves the use of chiral N,N'-dioxide/scandium(III) complexes as catalysts. These systems have proven highly effective in the asymmetric ring-opening and cyclization reactions of various cyclopropyl ketones with nucleophiles like primary amines and β-naphthols, affording products with excellent enantioselectivities (up to 97% ee). nih.govresearchgate.netnih.gov

The asymmetric synthesis of γ-azido trans-cyclopropyl ketones has been achieved through an intramolecular nucleophilic ring closure, yielding the trans-cyclopropane isomer exclusively. rsc.org Furthermore, enantiomerically enriched cyclopropanols, which can be prepared via Baeyer–Villiger oxidation of the corresponding cyclopropyl ketones, serve as versatile intermediates for further transformations while preserving the stereochemical integrity of the starting ketone. rsc.org

Table 2: Enantioselective Synthesis of Cyclopropyl Ketone Derivatives

| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Ring-Opening/Cyclization | Chiral N,N'-dioxide/Sc(III) complex | Chiral 2,3-dihydropyrroles | Up to 97% | nih.gov |

| Asymmetric Ring-Opening | Chiral N,N'-dioxide/Sc(III) complex | Chiral β-naphthol derivatives | Up to 97% | researchgate.net |

| Suzuki-type Coupling | Pd(PPh₃)₄ | Enantioenriched cyclopropyl ketones | >90% | acs.org |

| Intramolecular Cyclopropanation | Base-mediated ring closure | γ-Azido trans-cyclopropyl ketones | Exclusive trans diastereomer | rsc.org |

One-Pot and Multicomponent Reactions Incorporating this compound Scaffolds

A notable example is the one-pot synthesis of 1-(1-(amino)cyclopropyl)ketone compounds. sioc-journal.cn This process involves a tandem sequence of nucleophilic addition, proton migration, nucleophilic substitution, and deselenization, starting from β-amino ketones and a vinyl selenium salt. sioc-journal.cn Although the product is an amino-substituted analogue, the methodology showcases the power of one-pot tandem reactions to rapidly assemble complex cyclopropyl ketone structures.

Cascade reactions, which involve a series of intramolecular transformations, are also valuable for building intricate molecular architectures from simple starting materials. rsc.org Strategies involving tandem Petasis and Diels–Alder reactions, followed by divergent cyclization cascades, have been used to create diverse and complex sp³-rich scaffolds. dtu.dk Such complexity-generating approaches could be conceptually applied to construct the this compound framework or its derivatives in a highly efficient manner. frontiersin.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound by focusing on catalysis, atom economy, and the use of safer reagents and conditions.

A key green approach is the use of catalytic rather than stoichiometric reagents. researchgate.net For instance, hydrogen borrowing catalysis provides a sustainable method for the α-cyclopropanation of ketones. acs.org This transformation is mediated by a metal catalyst and avoids the use of hazardous alkyl halides, generating less toxic waste. acs.org Similarly, the development of continuous-flow synthesis using a reusable solid acid catalyst like Amberlyst-35 for preparing cyclopropyl ketones represents a significant step towards greener industrial processes. mdpi.com

Solvent choice is another critical factor. The use of triflic anhydride (B1165640) to promote the phosphorylation of ketones into vinylphosphorus compounds can be achieved under solvent- and metal-free conditions, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org Furthermore, reactions conducted in water, such as the one-pot synthesis of triazoles using a copper-cyclodextrin complex, demonstrate the feasibility of avoiding volatile organic solvents. rsc.org The magnesium-mediated reductive carboxylation of aryl vinyl ketones utilizes an eco-friendly reducing agent and mild conditions, providing a sustainable route to γ-keto carboxylic acids. organic-chemistry.org These examples highlight a clear trend towards developing more sustainable synthetic protocols in organic chemistry. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylbut 3 En 2 One

Nucleophilic Addition Reactions to 1-Cyclopropylbut-3-en-2-one

The presence of an α,β-unsaturated carbonyl system in this compound creates two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond. This dual reactivity leads to two main types of addition: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as Michael addition). libretexts.org The strained cyclopropane (B1198618) ring influences the electronic properties of the conjugated system, enhancing its reactivity.

Michael Additions and Conjugate Additions

Conjugate addition, or the Michael reaction, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone. wikipedia.org In this compound, the electron-withdrawing nature of the adjacent cyclopropyl (B3062369) group helps to polarize the enone system, making the β-position more electrophilic and thus more susceptible to attack by soft nucleophiles. This reaction is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The general mechanism proceeds via the attack of a Michael donor (a nucleophile, often a stabilized enolate) on the β-carbon of the enone (the Michael acceptor). This generates a new enolate intermediate, which is then protonated during workup to yield the final 1,4-adduct. libretexts.orglibretexts.org

Table 1: Examples of Michael Donors for Conjugate Addition

| Nucleophile Class | Specific Example | Typical Base/Catalyst |

|---|---|---|

| β-Keto Esters | Ethyl acetoacetate | Sodium ethoxide |

| Malonates | Diethyl malonate | Sodium ethoxide |

| Cyanides | Sodium cyanide | - |

| Amines | Secondary Amines (e.g., Pyrrolidine) | - |

| Thiols | Thiophenol | Triethylamine |

Research indicates that the stereochemical outcome of Michael additions can be highly selective. For instance, in reactions involving related systems, the use of specific catalysts and chiral auxiliaries can lead to high diastereoselectivity and enantioselectivity. wikipedia.org The reaction of a silylated Nazarov reagent, a synthetic equivalent with an α,β-unsaturated ketone fragment, with unsaturated lactams in the presence of cesium carbonate resulted in double Michael annulations to construct complex pentacyclic systems with high stereocontrol. ub.edu

Grignard and Organolithium Reagent Additions

The reaction of this compound with strong, hard nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents presents a competition between 1,2- and 1,4-addition. libretexts.org These reagents are highly reactive due to the polar nature of the carbon-metal bond, making them excellent nucleophiles and strong bases. wikipedia.orglibretexts.org

1,2-Addition: Generally, highly reactive organolithium and Grignard reagents favor irreversible, kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.orgwikipedia.org This reaction, after acidic workup, yields a tertiary alcohol. libretexts.orglibretexts.org

1,4-Addition (Conjugate Addition): To favor 1,4-addition with these organometallic reagents, modifications are often necessary. The use of a catalytic amount of a copper(I) salt, such as copper(I) iodide, can transform an organolithium or Grignard reagent into an organocuprate (Gilman reagent). libretexts.orgwikipedia.org These softer nucleophiles preferentially undergo 1,4-addition to α,β-unsaturated ketones. libretexts.org The addition of cerium trichloride (B1173362) can also modify the reactivity of Grignard reagents, promoting selective 1,2-additions where 1,4-addition might otherwise compete. wikipedia.org

The general pathway for the reaction of Grignard reagents with ketones involves the nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is protonated upon workup to give the alcohol. libretexts.orgwikipedia.org

Table 2: Regioselectivity of Organometallic Additions to α,β-Unsaturated Ketones

| Reagent Type | Typical Product | Controlling Factor |

|---|---|---|

| RLi, RMgX (strong) | 1,2-Adduct (Tertiary Alcohol) | Kinetic Control |

| R₂CuLi (Gilman Reagent) | 1,4-Adduct (Ketone) | Thermodynamic Control |

Electrophilic Reactions of this compound

While more commonly employed as an electrophile, this compound can also undergo reactions with electrophiles. These reactions typically involve either the enol or enolate form of the ketone, leading to substitution at the α-carbon, or addition across the carbon-carbon double bond. In the presence of a strong Brønsted superacid, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the conjugated system. mdpi.com This activation facilitates reactions with weak nucleophiles, where the enone acts as a precursor to a bi-centered electrophile. mdpi.com

Electrophilic aliphatic substitution can occur at the α-carbon. wikipedia.org This process generally involves the formation of an enolate with a strong base, which then acts as a nucleophile, attacking an electrophile. Another pathway is the acid-catalyzed reaction via an enol intermediate, such as in ketone halogenation. wikipedia.org

Cycloaddition Chemistry Involving this compound (e.g., Diels-Alder)

The conjugated π-system of this compound makes it an active participant in cycloaddition reactions. As an electron-deficient alkene, it serves as an excellent dienophile in [4+2] Diels-Alder reactions. evitachem.com

The Diels-Alder reaction is a pericyclic reaction that occurs between a conjugated diene and a dienophile to form a six-membered ring in a single, concerted step. wikipedia.orglibretexts.org This reaction is a powerful tool in organic synthesis for building cyclic systems with high stereochemical control. iitk.ac.innih.gov The presence of the electron-withdrawing acetyl group activates the double bond of this compound, facilitating the reaction with electron-rich dienes. libretexts.org Lewis acid catalysts are often employed to accelerate the reaction and enhance its regioselectivity. iitk.ac.in

Beyond the Diels-Alder reaction, other cycloadditions are possible:

[2+2] Photocycloaddition: Enones can react with alkenes under photochemical conditions to form cyclobutane (B1203170) rings. This reaction proceeds through a stepwise mechanism involving a triplet diradical intermediate. wikipedia.org

1,3-Dipolar Cycloaddition: The alkene can act as a dipolarophile in reactions with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocyclic rings. wikipedia.org This reaction is also a concerted, pericyclic process. wikipedia.org

Rearrangement Reactions of this compound Derivatives

The unique structural feature of a vinylcyclopropane (B126155) unit within derivatives of this compound makes them susceptible to characteristic rearrangement reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermally or photochemically induced ring expansion is a synthetically valuable method for constructing five-membered rings. wikipedia.org The reaction is believed to proceed through a diradical intermediate or a concerted pericyclic pathway, depending on the substrate and conditions. wikipedia.org

Other rearrangement reactions can be envisioned for derivatives of this compound:

Favorskii Rearrangement: Treatment of an α-halo ketone derivative with a base can lead to a rearranged carboxylic acid ester via a cyclopropanone (B1606653) intermediate. msu.edu

Carbocation Rearrangements: If a reaction involving a derivative of this compound proceeds through a carbocation intermediate, rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocation before the final product is formed. masterorganicchemistry.com

Metal-Catalyzed Transformations of this compound

Transition metal catalysts can mediate a variety of transformations involving this compound and its derivatives. The strained cyclopropyl ring and the alkene functionality are particularly reactive sites for metal-catalyzed processes.

C-C Bond Activation: The ring strain of the cyclopropyl group facilitates its cleavage by transition metals like rhodium, palladium, or nickel. bris.ac.uk This C-C bond activation can initiate a cascade of reactions. For example, rhodium-catalyzed carbonylative rearrangements of aminocyclopropanes have been shown to produce γ-lactams through a ring contraction mechanism. bris.ac.uk

Allylic Alkylation: The alkene portion of the molecule can participate in transition metal-catalyzed allylic alkylations. Catalysts based on rhodium or palladium are known to mediate these reactions, which form a new carbon-carbon or carbon-heteroatom bond at the allylic position. utexas.edu

Ring Expansions: Gold catalysts are known to be particularly effective in activating strained rings. Gold-catalyzed ring expansions of cyclopropyl-containing systems can lead to the formation of larger ring structures. uzh.ch

Palladium-Catalyzed Additions: Palladium catalysts can enable the addition of alkyl radicals to alkenes. dicp.ac.cn This allows for the dicarbofunctionalization of the double bond in this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₁₀O | Main subject of the article |

| Ethyl acetoacetate | C₆H₁₀O₃ | Michael donor |

| Diethyl malonate | C₇H₁₂O₄ | Michael donor |

| Pyrrolidine | C₄H₉N | Michael donor (amine) |

| Thiophenol | C₆H₆S | Michael donor (thiol) |

| Lithium dimethylcuprate | C₂H₆CuLi | Gilman reagent for 1,4-addition |

| Cerium trichloride | CeCl₃ | Lewis acid for modifying Grignard reactivity |

| Copper(I) iodide | CuI | Catalyst for Gilman reagent formation |

| Cesium carbonate | Cs₂CO₃ | Base in Michael addition |

| Sodium ethoxide | C₂H₅NaO | Base for enolate formation |

| Triethylamine | C₆H₁₅N | Base |

| Azide | N₃⁻ | 1,3-dipole |

| Nitrone | R₂C=NR'O | 1,3-dipole |

| Rhodium | Rh | Catalyst |

| Palladium | Pd | Catalyst |

| Gold | Au | Catalyst |

| Nickel | Ni | Catalyst |

Photochemical and Radical Reactions of this compound

The unique structure of this compound, which combines a strained cyclopropyl ring with a conjugated enone system, gives rise to a rich and complex array of photochemical and radical-mediated reactions. The reactivity is largely governed by the interplay between the cyclopropyl and the vinyl ketone moieties, leading to various rearrangements and additions.

Photochemical excitation of α,β-unsaturated ketones, such as the enone system in this compound, typically populates an n-π* excited state which can then undergo intersystem crossing to the triplet state. scribd.com From these excited states, several reaction pathways are possible. One of the characteristic photochemical transformations for systems containing two π-systems separated by a saturated carbon atom is the di-π-methane rearrangement. wikipedia.org In the case of this compound, this could involve a formal 1,2-shift of the vinyl group, leading to the formation of a vinyl-substituted cyclopropyl ketone derivative. The oxa-di-π-methane rearrangement is another possibility for β,γ-unsaturated ketones, which can rearrange to form cyclopropyl ketones. scribd.com

The presence of the strained cyclopropane ring introduces specific photochemical pathways. Photolysis of cyclopropyl ketones can lead to the homolytic cleavage of one of the cyclopropyl C-C bonds, resulting in a 1,5-biradical intermediate. acs.orgencyclopedia.pub This biradical can then undergo various subsequent reactions, including reclosure to form isomeric cyclopropyl ketones or further rearrangement and fragmentation. For instance, the photolysis of aryl cyclopropyl ketones is known to proceed via ring-opening. acs.org

Radical reactions of this compound are often initiated by single electron transfer (SET) to the enone system. This can be achieved using photoreductants or chemical reducing agents. The resulting radical anion can then undergo ring-opening of the cyclopropyl group to form a distonic radical anion. nih.gov This intermediate is a versatile synthon for various carbon-carbon bond-forming reactions. For example, in the presence of a suitable alkene, a [3+2] cycloaddition can occur to construct substituted cyclopentane (B165970) rings. nih.gov

The regioselectivity of the cyclopropane ring-opening is a key aspect of these radical reactions. Cleavage of the bond between the more substituted carbon atoms is often favored due to the formation of a more stable radical intermediate. The nature of the substituents on the cyclopropyl ring can significantly influence the rate and regioselectivity of this ring-opening process. encyclopedia.pub

Below is a table summarizing potential photochemical and radical reaction products of this compound based on analogous systems.

| Reaction Type | Initiator | Key Intermediate | Potential Product(s) |

| Di-π-methane Rearrangement | UV light (hν) | Triplet diradical | Vinyl-substituted cyclopropyl ketone isomer |

| Cyclopropane Ring-Opening | UV light (hν) | 1,5-Biradical | Isomeric unsaturated ketones |

| Radical [3+2] Cycloaddition | SET reagent + Alkene | Distonic radical anion | Substituted cyclopentane derivative |

| Reductive Ring-Opening | Reducing agent (e.g., SmI₂) | Radical anion | Linear unsaturated ketone |

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

The complex mechanisms of the photochemical and radical reactions of this compound can be elucidated through a combination of kinetic and isotopic labeling studies. These experimental techniques provide valuable insights into the nature of reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events.

Kinetic studies are crucial for determining the rate-determining steps and for calculating the activation parameters of a reaction. For instance, in radical reactions involving ring-opening of the cyclopropyl group, competition kinetics can be employed. rsc.org By using a "radical clock"—a reaction with a known rate constant that competes with the ring-opening process—the rate constant for the ring-opening can be determined. Arrhenius plots, which correlate the reaction rate constant with temperature, can then be used to determine the activation energy (Ea) and the pre-exponential factor (A), providing further details about the transition state. rsc.org

An illustrative example of how kinetic data can be presented is shown in the table below, based on studies of related radical clock systems.

| Temperature (K) | Rate Constant for Ring-Opening (k_ring-opening) (s⁻¹) |

| 293 | 1.2 x 10⁸ |

| 313 | 5.5 x 10⁸ |

| 333 | 2.1 x 10⁹ |

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction mechanism. researchgate.net By replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can definitively distinguish between different possible mechanistic pathways.

For example, to investigate the mechanism of a photochemical rearrangement, specific carbon atoms in the this compound backbone could be labeled with ¹³C. The position of the ¹³C label in the rearranged product would reveal which bonds were broken and which new bonds were formed. Similarly, deuterium (B1214612) labeling can be used to probe hydrogen atom transfer steps, which are common in many radical and photochemical reactions. nih.gov For instance, performing a reaction in a deuterated solvent can indicate whether solvent protons are involved in the reaction mechanism.

A hypothetical isotopic labeling study to distinguish between two possible rearrangement pathways is outlined in the table below.

| Labeled Starting Material | Proposed Pathway | Predicted ¹³C Position in Product |

| 1-Cyclopropyl-(¹³C =O)-but-3-en-2-one | Pathway A (1,2-Vinyl Shift) | Carbonyl carbon of the rearranged ketone |

| 1-Cyclopropyl-(¹³C =O)-but-3-en-2-one | Pathway B (Ring Contraction) | Methylene carbon in a new ring system |

Through the systematic application of these kinetic and isotopic labeling techniques, a detailed and accurate picture of the complex chemical transformations of this compound can be constructed.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropylbut 3 En 2 One and Its Derivatives

High-Resolution Mass Spectrometry for Complex Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 1-Cyclopropylbut-3-en-2-one and its derivatives, offering precise mass measurements that facilitate the determination of elemental compositions. senecalearning.com Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very small mass differences, which is crucial for confirming the identity of a synthesized compound and differentiating it from potential isomers or byproducts. senecalearning.com

In a typical mass spectrometry procedure, a sample is ionized, causing molecules to form charged ions, which may fragment. wikipedia.org These ions are then separated based on their mass-to-charge ratio (m/z). wikipedia.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure this m/z value with high accuracy, typically to four or more decimal places. uni-saarland.de This precision allows for the calculation of a unique elemental formula for the molecular ion. For the parent compound, this compound, the exact mass can be calculated from its formula, C₇H₁₀O.

The fragmentation patterns observed in the mass spectrum provide further structural information. In electron ionization (EI), the high energy can cause the molecular ion to break apart in predictable ways. uni-saarland.de For this compound derivatives, characteristic fragmentation pathways may include the loss of the vinyl group (C₂H₃), the carbonyl group (CO), or cleavage of the cyclopropyl (B3062369) ring. Analyzing the accurate masses of these fragment ions helps to piece together the molecular structure, confirming the presence of specific functional groups and their connectivity. For example, HRMS analysis of a benzyl-substituted vinylcyclopropane (B126155) derivative clearly identified the molecular ion peak [M+H]•+, confirming its elemental composition. rsc.org

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 111.08044 | 123.2 |

| [M+Na]⁺ | 133.06238 | 135.4 |

| [M+NH₄]⁺ | 128.10699 | 132.3 |

| [M+K]⁺ | 149.03632 | 131.1 |

| [M-H]⁻ | 109.06589 | 130.9 |

| This table presents predicted data calculated using CCSbase. uni.lu |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. researchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environments of the hydrogen and carbon atoms, complex molecules often exhibit signal overlap that complicates direct interpretation. researchgate.net Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities and establish the complete bonding framework. researchgate.netoxinst.com

¹H NMR spectra will show distinct signals for the vinyl protons, the cyclopropyl protons, and any protons on derivative groups. The coupling constants (J-values) between these protons, resolved through techniques like 2D J-resolved spectroscopy, provide valuable information about dihedral angles and thus the molecule's conformation. mdpi.com For instance, the conformation of the cyclopropane (B1198618) ring relative to the carbonyl group can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons.

Two-dimensional correlation experiments are key to assigning the structure:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), allowing for the tracing of proton networks within the molecule. uoc.gr

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a clear map of C-H bonds. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons (which have no attached protons) within the molecular skeleton. oxinst.com

By combining the information from these experiments, every proton and carbon signal can be unambiguously assigned, confirming the structure of this compound and its derivatives. mdpi.comnih.gov

Table 2: Exemplary NMR Data for a Vinylcyclopropane Derivative rsc.org

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 0.44–0.50 (m, 2H), 0.61–0.67 (m, 2H), 1.34 (ddd, 1H), 3.58 (s, 2H), 4.75 (s, 1H), 4.76 (s, 1H), 6.85 (d, 1H), 6.94 (dd, 1H), 7.15 (dd, 1H) |

| ¹³C NMR | 6.6, 15.8, 37.0, 108.6, 123.8, 125.5, 126.8, 143.1, 149.9 |

| This data is for 2-(2-vinylcyclopropylmethyl)thiophene, a related vinylcyclopropane structure. rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to its functional groups and structure. ksu.edu.saspectroscopyonline.com These two methods are complementary; a molecular vibration that is strong in Raman spectroscopy may be weak or absent in IR, and vice-versa. spectroscopyonline.commt.com

For this compound, IR and Raman spectra will display characteristic bands corresponding to its key structural features:

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum is expected in the region of 1690-1715 cm⁻¹, characteristic of an α,β-unsaturated ketone. The conjugation with the vinyl group lowers the frequency from that of a simple alkyl ketone.

Carbon-Carbon Double Bond (C=C) Stretch: This vibration will appear around 1620-1640 cm⁻¹ in both IR and Raman spectra.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic C-H stretching vibrations typically found above 3000 cm⁻¹, as well as ring deformation (breathing) modes at lower frequencies. rsc.org For example, IR data for a related vinylcyclopropane shows C-H stretches at 3079 and 3003 cm⁻¹. rsc.org

C-H Bending Vibrations: Out-of-plane (OOP) bending vibrations for the vinyl group protons are expected in the 900-1000 cm⁻¹ region. core.ac.uk

Raman spectroscopy is particularly effective for detecting the C=C double bond stretch due to the change in polarizability during this vibration. mt.com In contrast, the highly polar C=O bond gives a very strong signal in the IR spectrum. mt.com By analyzing the positions, intensities, and shapes of these bands, researchers can confirm the presence of the key functional groups. Furthermore, shifts in these frequencies in derivatives can indicate electronic effects or intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (cyclopropyl) | Stretch | > 3000 |

| C-H (vinyl) | Stretch | 3010-3095 |

| C=O (conjugated ketone) | Stretch | 1690-1715 |

| C=C (vinyl) | Stretch | 1620-1640 |

| C-H (vinyl) | Out-of-plane bend | 900-1000 |

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. While obtaining a suitable single crystal of this compound itself may be challenging if it is a liquid or low-melting solid at ambient temperature, the technique is invaluable for characterizing solid derivatives or analogues. wikipedia.org

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined. wikipedia.org For analogues of this compound, X-ray crystallography can:

Confirm the relative stereochemistry of substituents on the molecule.

Provide precise measurements of the geometry of the cyclopropyl ring and the enone system.

Reveal the solid-state conformation of the molecule, showing the spatial relationship between the cyclopropyl ring and the planar enone moiety.

Elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

For example, the structure of a complex spiropyrrolidine analogue synthesized from a chalcone (B49325) was definitively assigned using single-crystal X-ray diffraction, which revealed its relative configuration. mdpi.com Similarly, the crystal structure of an inhibitor bound to an enzyme active site can provide a roadmap for the structure-based design of new, more potent analogues. nih.gov

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

When derivatives of this compound are chiral, determining their absolute configuration (the specific 3D arrangement of atoms at a stereocenter) is essential. sioc-journal.cn Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are perfectly suited for this task. nih.govuniv-amu.fr The main methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. univ-amu.fr The resulting spectrum of positive and negative bands is a unique signature of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to molecular vibrations.

The standard method for assigning absolute configuration involves comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the R or S enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.govfrontiersin.org These methods are particularly powerful for conformationally flexible molecules, where obtaining a crystal for X-ray analysis is difficult. nih.gov

The determination of absolute configuration is a critical step in the characterization of chiral compounds, as different enantiomers can have vastly different biological activities. nih.gov Chiroptical methods provide a reliable, non-empirical approach for this assignment. sioc-journal.cn

Computational and Theoretical Chemistry Studies of 1 Cyclopropylbut 3 En 2 One

Quantum Mechanical Calculations on Electronic Structure and Bonding in 1-Cyclopropylbut-3-en-2-one

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. These calculations can map the electron density distribution, revealing the polarization of bonds and the partial charges on each atom. The carbonyl group (C=O) is inherently polar, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge. This electrophilicity is extended through conjugation to the β-carbon of the vinyl group.

A Natural Bond Orbital (NBO) analysis would further dissect the bonding. It would quantify the hybridization of the atoms and the nature of the orbitals involved in the σ and π bonds. A key feature of interest is the interaction between the cyclopropyl (B3062369) ring and the adjacent carbonyl group. The cyclopropane (B1198618) ring is known to have "banana bonds" with significant p-character, allowing it to engage in electronic conjugation with the π-system of the enone. NBO analysis can reveal and quantify this donor-acceptor interaction between the filled orbitals of the cyclopropyl group and the antibonding orbitals of the enone system.

Table 1: Predicted Electronic Properties of this compound This table illustrates the type of data that would be generated from quantum mechanical calculations. The values are hypothetical, based on typical results for similar α,β-unsaturated ketones.

| Property | Predicted Value/Description | Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | ~ -6.5 eV | DFT |

| LUMO Energy | ~ -1.8 eV | DFT |

| HOMO-LUMO Gap | ~ 4.7 eV | DFT |

| NBO Charge (O) | ~ -0.6 e | NBO Analysis |

| NBO Charge (C=O) | ~ +0.5 e | NBO Analysis |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily governed by rotation around the single bond connecting the cyclopropyl group to the carbonyl carbon. Similar to studies on cyclopropyl methyl ketone, two principal planar conformations are expected: s-cis and s-trans (or bisected and gauche). uwlax.edu In the s-cis conformation, the cyclopropyl ring is eclipsed with the carbonyl oxygen, while in the s-trans conformation, it is anti-periplanar.

Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformation is more stable than the s-trans conformation. uwlax.edu This preference is attributed to a minimization of steric repulsion between the cyclopropyl hydrogens and the carbonyl group. A potential energy surface scan, calculated by systematically rotating the dihedral angle between the cyclopropyl ring and the carbonyl group, would reveal the energy minima corresponding to these stable conformers and the energy barriers (transition states) separating them. The potential energy landscape provides a complete map of the molecule's conformational possibilities and their relative stabilities. rsc.org

Table 2: Calculated Relative Energies of this compound Conformers The data presented here is based on analogous findings for cyclopropyl methyl ketone and serves as an illustrative example. uwlax.edu

| Conformer | Dihedral Angle (Cring-Cring-C=O) | Relative Energy (kcal/mol) | Stability |

| s-cis | ~180° | 0.0 | Most Stable |

| Transition State | ~50° | ~4-5 | Rotational Barrier |

| s-trans | 0° | ~1.5 - 2.5 | Less Stable |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

This compound is a versatile substrate for various chemical transformations, including Michael additions, cycloadditions, and reactions involving the strained cyclopropyl ring. Computational modeling can elucidate the mechanisms of these reactions by identifying the structures and energies of reactants, transition states, and products. osti.gov

For instance, in a Michael addition reaction, a nucleophile would attack the β-carbon of the vinyl group. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to this addition. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Similarly, for a Diels-Alder reaction where the vinyl group acts as a dienophile, computational modeling could predict the stereochemical outcome by comparing the activation energies of different reaction pathways. fu-berlin.de The presence of the cyclopropyl group can influence reactivity through both steric hindrance and electronic effects, which can be precisely modeled. bris.ac.uk

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are highly effective at predicting spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. nih.gov These predictions are invaluable for structure verification and for interpreting experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict their chemical shifts with good accuracy. These theoretical values, when compared to experimental data, can confirm the assigned structure and conformation.

IR Spectroscopy: The calculation of vibrational frequencies can predict the entire infrared spectrum. The most prominent peak would be the carbonyl (C=O) stretch, expected around 1690-1710 cm⁻¹. The C=C vinyl stretch would appear around 1620-1640 cm⁻¹. Comparing the computed spectrum with an experimental one helps in assigning the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. For the conjugated enone system in this compound, a π→π* transition is expected, which would correspond to its maximum absorbance (λ_max) in the UV spectrum.

Validation involves comparing these computed parameters with experimentally obtained spectra. A strong correlation between the predicted and measured data provides confidence in both the experimental structure determination and the computational model used. mpg.de

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of this compound. mdpi.com An MD simulation would typically place the molecule in a "box" of solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom in the system.

These simulations can reveal:

Solvation Effects: How solvent molecules arrange around the solute and how hydrogen bonds (if applicable) are formed and broken.

Conformational Dynamics: The transitions between the s-cis and s-trans conformers in a solution environment over time, which can be compared to the static picture from energy landscape calculations. youtube.com

Intermolecular Interactions: If other molecules are added to the simulation, MD can model how this compound interacts with them. This is particularly useful in studying potential binding mechanisms in a biological context or interactions with other reactants in solution. rsc.org

The output of an MD simulation is a trajectory file, which is a record of the positions and velocities of all atoms at each time step. Analysis of this trajectory can yield information on structural, dynamical, and thermodynamic properties of the system. mdpi.com

Applications of 1 Cyclopropylbut 3 En 2 One As a Synthetic Building Block

Utilization in the Synthesis of Natural Products and Bioactive Molecules

The cyclopropane (B1198618) moiety is a structural feature found in a variety of natural products and biologically active compounds, often being crucial for their therapeutic effects. While specific total syntheses commencing directly from 1-cyclopropylbut-3-en-2-one are not extensively documented, its core reactivity as a cyclopropyl (B3062369) ketone makes it an important precursor for structural motifs present in these complex molecules.

The high ring strain of the cyclopropane ring in activated systems like cyclopropyl ketones allows for facile ring-opening reactions. This reactivity is particularly useful for generating five-membered heterocyclic rings, such as dihydrofurans, which are components of numerous natural products. rsc.org The rearrangement of cyclopropyl ketones into dihydrofuran structures, known as the Cloke–Wilson rearrangement, provides an efficient and atom-economical pathway to these important scaffolds. rsc.org The resulting dihydrofuran ring can then be further elaborated to construct the core of more complex bioactive molecules.

Furthermore, the enone functionality of this compound allows for conjugate additions, which can be employed to introduce various substituents and build molecular complexity. This dual reactivity—ring strain and electrophilicity—positions it as a strategic starting material for synthesizing fragments of larger, biologically significant compounds.

Application in the Construction of Carbocyclic and Heterocyclic Ring Systems

A primary application of this compound is its use as a precursor for various cyclic structures. The inherent reactivity of the vinyl cyclopropyl ketone system can be harnessed to construct both carbocycles and heterocycles through several distinct reaction pathways.

Heterocyclic Ring Systems: The most prominent reaction for synthesizing heterocyclic systems from vinyl cyclopropyl ketones is the Cloke–Wilson rearrangement. rsc.org This transformation involves the ring expansion of the cyclopropane ring to form a five-membered dihydrofuran ring. The reaction can be promoted thermally or by using transition metal catalysts, such as those based on palladium or nickel, which can offer milder reaction conditions and tolerance for various functional groups. rsc.org

Carbocyclic Ring Systems: this compound can also undergo cycloaddition and rearrangement reactions to form carbocyclic rings. For instance, vinyl cyclopropanes are known to be excellent building blocks for the synthesis of cyclopentanes through [3+2] cycloaddition reactions, where the cyclopropane acts as a three-carbon component. researchgate.netresearchgate.net Additionally, under certain conditions, vinyl-cyclopropyl ketones can undergo a Nazarov-like cyclization to yield six-membered cyclohexanone (B45756) rings. researchgate.net

Below is a table summarizing key ring-forming reactions involving the cyclopropyl vinyl ketone scaffold.

| Reaction Type | Ring System Formed | Description |

| Cloke–Wilson Rearrangement | Dihydrofuran (5-membered heterocycle) | A rearrangement involving the ring-opening of the cyclopropane and subsequent cyclization to form a dihydrofuran. Can be catalyzed by transition metals. rsc.org |

| [3+2] Cycloaddition | Cyclopentane (B165970) (5-membered carbocycle) | The vinyl cyclopropane unit acts as a three-carbon synthon, reacting with a two-atom partner (like an alkene) to form a five-membered ring. researchgate.netresearchgate.net |

| Nazarov-like Cyclization | Cyclohexanone (6-membered carbocycle) | An electrocyclization reaction that leads to the formation of a six-membered carbocyclic ring from the vinyl-cyclopropyl ketone structure. researchgate.net |

Role in the Development of New Polymer Architectures

Vinyl ketones, the class of monomers to which this compound belongs, are recognized for their ability to undergo polymerization. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from vinyl ketone monomers. rsc.orgnih.gov

This compound can act as a monomer in these polymerization reactions, with the vinyl group participating in the chain growth process. The presence of the cyclopropyl group on the polymer side chain could impart unique properties to the resulting material. Potential polymer architectures include:

Homopolymers: Polymerization of this compound alone would yield poly(this compound), a polymer with cyclopropyl ketone moieties regularly spaced along the backbone.

Copolymers: Copolymerization with other vinyl monomers would allow for the incorporation of the cyclopropyl ketone unit into a variety of polymer structures, including block and gradient copolymers, thereby tuning the material's properties. rsc.org

An interesting feature of poly(vinyl ketones) is their photodegradability due to Norrish type reactions of the ketone group. rsc.orgnii.ac.jp This property makes them potentially useful for applications such as photoresists or environmentally degradable plastics. The specific cyclopropyl substituent may also influence the liquid crystalline behavior of the resulting polymers, as has been observed with other vinyl ketones bearing bulky substituents. nih.gov

The table below outlines polymerization methods applicable to vinyl ketones.

| Polymerization Method | Polymer Architecture | Key Features |

| Free Radical Polymerization | Homopolymers, Copolymers | Initiated by common radical initiators like AIBN; often results in polymers with broad molecular weight distributions. nih.gov |

| RAFT Polymerization | Homopolymers, Block Copolymers, Gradient Copolymers | A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. rsc.orgnih.gov |

| Photoinduced Electron Transfer (PET-RAFT) | Homopolymers, Copolymers | Uses a photoredox catalyst and visible light to control the polymerization, offering mild reaction conditions. rsc.org |

Integration into Tandem and Cascade Reactions for Complex Molecule Synthesis

Tandem or cascade reactions are highly efficient processes in which multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov The unique structure of this compound makes it an ideal substrate for initiating such reaction sequences.

The ring-opening of the cyclopropane is a key step that can trigger a cascade. For example, a nucleophilic attack on the cyclopropane ring can initiate a sequence of reactions. A documented strategy involves the nucleophilic ring-opening of cyclopropanes by 2-alkynyl indoles, which is then followed by a Conia-ene ring closure in a tandem fashion to produce complex tetrahydrocarbazoles in one step. nih.gov While the specific substrate differs, the principle demonstrates the potential of using a cyclopropane ring-opening to initiate a powerful cascade for the synthesis of complex polycyclic systems.

Furthermore, the Cloke–Wilson rearrangement can be considered the first step in a potential cascade sequence. The dihydrofuran formed could undergo subsequent in-situ reactions. Similarly, a Michael addition to the α,β-unsaturated ketone system could generate an enolate, which could then participate in an intramolecular cyclization or other transformations, leading to a rapid increase in molecular complexity from a relatively simple starting material.

Potential as a Chiral Auxiliary or Ligand Precursor

While there is limited direct evidence for the use of this compound as a chiral auxiliary or ligand precursor, its structure contains functional groups that could be modified for these purposes.

Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound itself is not chiral. However, it could be converted into a chiral molecule through asymmetric synthesis. For example, enantioselective reduction of the ketone or an asymmetric conjugate addition to the vinyl group would install a stereocenter. This new, enantiopure molecule could then potentially be used as a chiral auxiliary to direct subsequent reactions on another attached molecule.

Ligand Precursor: Chiral ligands are essential for asymmetric catalysis. This compound could serve as a scaffold for the synthesis of new ligands. The ketone's oxygen atom can act as a coordination site for a metal. Additional coordinating atoms (such as nitrogen or phosphorus) could be introduced through reactions at the vinyl group or by modifying the ketone. For instance, conversion of the ketone to a chiral amino alcohol would create a bidentate ligand precursor with both oxygen and nitrogen donors. The rigidity and defined stereochemistry that can be derived from the cyclopropane ring could be advantageous in designing effective chiral ligands for asymmetric catalysis.

Biological Relevance and Mechanistic Explorations of 1 Cyclopropylbut 3 En 2 One Analogues Excluding Clinical/safety Data

Structure-Activity Relationship (SAR) Studies of Modified 1-Cyclopropylbut-3-en-2-one Scaffolds (in vitro focus)

Structure-activity relationship (SAR) studies of chalcone (B49325) derivatives have demonstrated that their biological activities are significantly influenced by the nature and position of substituents on the aromatic rings. For analogues of this compound, where one of the aryl rings is replaced by a cyclopropyl (B3062369) moiety, the substituents on the remaining aromatic ring play a crucial role in determining their biological efficacy.

The α,β-unsaturated carbonyl moiety present in these compounds is a key pharmacophore responsible for their bioactivity. Modifications to this system, as well as the substitution pattern on the aryl ring, can lead to variations in antimicrobial, and antifungal properties. For instance, in related chalcone series, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

A study on trifluoromethyl and trifluoromethoxy substituted chalcones revealed that the nature of the substituent on one of the aromatic rings significantly impacted the antimicrobial and antifungal activities. While direct SAR studies on a comprehensive library of this compound analogues are not extensively documented in the reviewed literature, the principles derived from chalcone chemistry suggest that modifications of the aryl part of the molecule would lead to a range of biological activities.

| Compound Class | Key Structural Features | Observed Biological Activity Trend |

| Chalcones | α,β-unsaturated carbonyl system | Essential for broad biological activity |

| Substituted Chalcones | Electron-withdrawing/donating groups on aryl rings | Modulates antimicrobial and antifungal potency |

| Heterocyclic Chalcones | Presence of N, O, or S heterocycles | Can enhance specific biological activities |

Investigation of Molecular Interactions with Biological Macromolecules and Enzymes (in vitro binding assays)

The biological activity of this compound analogues is predicated on their molecular interactions with various biological macromolecules, including enzymes and other proteins. The electrophilic nature of the α,β-unsaturated ketone can facilitate covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This covalent modification can lead to irreversible enzyme inhibition.

While specific in vitro binding assay data for this compound analogues are not extensively detailed in the available literature, studies on structurally related vinyl ketones provide insights into their potential mechanisms. For example, methyl vinyl ketone and its analogues have been shown to covalently modify and inhibit PI3K by interacting with a cysteine residue in the SH2 domain of the p85 subunit. This suggests that the vinyl ketone moiety of this compound analogues could similarly target and inhibit enzymes with reactive cysteine residues.

The cyclopropyl group itself can also influence enzyme interactions. Due to its strained ring structure, it can act as a mechanistic probe and an irreversible inhibitor for certain enzymes. The unique electronic properties of the cyclopropyl ring can also contribute to non-covalent binding interactions within protein active sites, potentially enhancing potency and selectivity.

Cellular Biology Studies to Elucidate Mechanistic Pathways (in vitro cell line models)

The cellular effects of this compound analogues are being investigated, particularly in the context of cancer cell biology. The structural similarity to chalcones, many of which exhibit anticancer properties, suggests that cyclopropyl-containing analogues may also possess antiproliferative and pro-apoptotic activities. The α,β-unsaturated ketone system is a common feature in many compounds that induce cytotoxicity in cancer cells.

Studies on chalcone derivatives have shown that they can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some chalcones have been found to inhibit the activity of protein kinases and transcription factors that are crucial for cancer cell survival. The precise mechanisms by which this compound analogues exert their cellular effects are likely to be multifaceted and dependent on the specific substitutions on the aryl ring.

In a broader context, the cyclopropyl group is known to be a bioisostere for other chemical groups and can influence the metabolic stability and cell permeability of a molecule. The incorporation of a cyclopropyl moiety into a chalcone-like scaffold could therefore alter its pharmacokinetic properties and cellular uptake, leading to a modified biological response.

Antimicrobial and Antifungal Activity Studies of Derivatives (in vitro and preliminary in vivo in non-human models)

A significant area of investigation for this compound analogues and related chalcones is their antimicrobial and antifungal potential. The α,β-unsaturated carbonyl system is a well-established pharmacophore for antimicrobial activity. A number of studies have demonstrated that chalcone derivatives exhibit inhibitory activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy of these compounds is often dependent on the substitution pattern on the aromatic rings. For example, the presence of halogen or hydroxyl groups can enhance the antibacterial and antifungal properties of chalcones. In a study of trifluoromethyl and trifluoromethoxy substituted chalcones, compounds bearing an indole (B1671886) ring attached to the olefinic carbon showed potent antimicrobial activity.

While specific data on a broad range of 1-cyclopropyl-3-arylpropenone derivatives is limited, the existing literature on cyclopropane-containing compounds and chalcones provides a strong rationale for their potential as antimicrobial and antifungal agents.

Table of Antimicrobial Activity of Selected Chalcone Derivatives

| Compound Type | Test Organism | Activity | Reference |

| Substituted Chalcones | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good activity with specific substitutions | |

| Substituted Chalcones | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Variable activity depending on substitution | |

| Fluorinated Chalcones | Candida albicans, Aspergillus niger (Fungi) | Potent activity, especially with trifluoromethoxy and indole moieties | |

| Hydroxylated Chalcones | Candida albicans and various bacteria | Broad-spectrum antimicrobial activity |

Role in Biological Pathway Modulation and Ligand Design

The this compound scaffold represents a versatile template for the design of new bioactive molecules. The cyclopropyl group offers several advantages in drug design, including the ability to enhance metabolic stability, improve potency, and reduce off-target effects. Its rigid nature can also help to lock the molecule into a specific conformation that is favorable for binding to a biological target.

The vinyl ketone portion of the molecule provides a reactive handle that can be exploited for the development of covalent inhibitors of enzymes. Covalent drugs can offer advantages in terms of prolonged duration of action and high potency. The design of this compound analogues can therefore be tailored to target specific enzymes by modifying the aryl group to achieve selective binding to the active site.

Furthermore, the diverse biological activities reported for the structurally related chalcones, including anti-inflammatory, antioxidant, and anticancer effects, suggest that this compound analogues could be designed to modulate a wide range of biological pathways. The combination of the cyclopropyl moiety with the reactive enone system provides a rich platform for the development of novel therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification of 1 Cyclopropylbut 3 En 2 One and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like 1-Cyclopropylbut-3-en-2-one. The development of a robust HPLC method requires a systematic approach to optimize separation and detection parameters.

A typical HPLC method development involves several key steps, starting with understanding the analyte's properties. thermofisher.comyoutube.com For this compound, its moderate polarity, due to the presence of the cyclopropyl (B3062369) and vinyl groups alongside the ketone functional group, guides the initial choice of stationary and mobile phases. A reversed-phase approach is generally suitable for such compounds.

Method scouting is the initial phase where various columns and mobile phase compositions are screened to find a promising starting point for separation. youtube.com For α,β-unsaturated ketones, C18 columns are often effective. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of the main compound from its impurities or derivatives.

Following scouting, the method is optimized by fine-tuning parameters such as the gradient profile, flow rate, and column temperature to achieve the best possible resolution, peak shape, and analysis time. thermofisher.comyoutube.com For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net

For ketones that lack a strong chromophore, derivatization can be employed to enhance UV-Vis detection. researchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a hydrazone that can be detected at a higher wavelength, thereby improving sensitivity and selectivity. researchgate.netmt.com

The table below outlines a hypothetical optimized HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine analysis. researchgate.net

Gas Chromatography (GC) Techniques for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is sufficiently volatile for GC analysis, derivatization may be necessary for the analysis of its less volatile derivatives or to improve chromatographic properties. Chiral stationary phases can be used in GC to separate enantiomers of chiral cyclopropane (B1198618) derivatives. researchgate.net

The selection of an appropriate GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point for the analysis of this compound, given its chemical structure. The oven temperature program is optimized to ensure adequate separation of the analyte from other components in the sample matrix.

For the analysis of volatile organic compounds (VOCs) in environmental samples, techniques like headspace sampling or solid-phase microextraction (SPME) can be used to pre-concentrate the analytes before GC analysis. helsinki.fi

The following table presents a potential GC method for the analysis of this compound.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 60 °C (hold 2 min); Ramp: 10 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (10:1) |

This method would be suitable for the routine analysis of the compound in various matrices, provided the samples are clean and the analyte concentration is within the linear range of the detector.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling (excluding human clinical samples)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, offer unparalleled sensitivity and selectivity for trace analysis and the identification of unknown compounds.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including ketones. nih.govnih.gov For the analysis of this compound, LC-MS/MS can provide low detection limits and confident identification, even in complex matrices. The use of derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH), can enhance ionization efficiency and improve sensitivity in some cases. Atmospheric pressure chemical ionization (APCI) can be a suitable ionization technique for such compounds. acs.org

GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds in complex environmental samples. thermofisher.com It provides excellent separation and highly selective and sensitive detection. For the analysis of this compound and its volatile derivatives, GC-MS/MS can be used for both targeted quantification and non-targeted screening. The use of techniques like thermal desorption (TD) can be employed for the analysis of trace levels of VOCs from air samples. chromatographyonline.com

The following table provides a summary of potential mass spectrometry parameters for the analysis of this compound.

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-MS/MS | ESI (+) | 111.08 | 83.08, 69.07 |

| GC-MS/MS | EI | 110 | 82, 67, 41 |

These parameters would need to be optimized for the specific instrument and matrix being analyzed.

Development of Electrochemical and Spectrophotometric Detection Methods

While chromatographic methods are highly effective, electrochemical and spectrophotometric methods can offer simpler, more rapid, and cost-effective alternatives for the detection of this compound in certain applications.

Electrochemical Detection: The α,β-unsaturated ketone moiety in this compound is electrochemically active and can be reduced at a mercury or carbon electrode. acs.org This property can be exploited for the development of an electrochemical sensor. The reduction of α,β-unsaturated ketones can be influenced by the pH of the solution. acs.org While direct electrochemical detection is possible, derivatization can also be used to introduce a more easily detectable functional group. For instance, reaction with a suitable hydrazine (B178648) derivative could yield an electroactive product that can be detected with high sensitivity. mdpi.com

Spectrophotometric Detection: The carbonyl group in this compound allows for spectrophotometric determination, often after derivatization to form a colored compound. A widely used method involves the reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone, which exhibits strong absorbance in the visible region upon addition of a base. jst.go.jp The intensity of the color is proportional to the concentration of the ketone. This method is simple and can be performed with a basic spectrophotometer. Another approach involves the use of Girard-T reagent, which reacts with α,β-unsaturated ketones to form derivatives with characteristic UV absorption. oup.com

The table below summarizes key parameters for a potential spectrophotometric method.

| Parameter | Value |

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Solvent | Methanol/Potassium Hydroxide |

| Wavelength of Max. Absorbance (λmax) | ~480 nm |

| Linear Range | Dependent on specific hydrazone formed |

Environmental Monitoring Applications of this compound Detection

The presence of this compound in the environment, should it be used or released in significant quantities, would necessitate the development of sensitive and reliable monitoring methods. As a volatile organic compound (VOC), its detection in air, water, and soil would be of interest. thermofisher.comsignal-group.com

Air Monitoring: For air monitoring, active sampling onto sorbent tubes followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a common and effective technique for a wide range of VOCs. chromatographyonline.comeanet.asia Passive sampling devices can also be deployed for long-term monitoring.

Water Monitoring: In water samples, purge-and-trap GC-MS is a highly sensitive method for the determination of volatile organic compounds. thermofisher.com An alternative is solid-phase microextraction (SPME) coupled with GC-MS. helsinki.fi For less volatile derivatives, solid-phase extraction (SPE) followed by LC-MS/MS would be a suitable approach. Real-time monitoring of VOCs in water can also be achieved using shipborne mass spectrometer systems. acs.orgnih.gov

Soil and Sediment Monitoring: The analysis of this compound in soil and sediment samples typically involves an extraction step, such as headspace analysis or solvent extraction, followed by GC-MS or LC-MS analysis depending on the volatility and polarity of the target analytes.

The development of robust analytical methods is essential for assessing the environmental distribution and persistence of this compound and its derivatives.

Future Research Directions and Emerging Trends for 1 Cyclopropylbut 3 En 2 One

Exploration of Novel Reaction Catalysis and Efficiency Enhancements

The synthesis of cyclopropane-containing molecules is a focal point of modern organic chemistry, with a continuous drive towards more efficient and selective catalytic systems. Future research on 1-cyclopropylbut-3-en-2-one will likely concentrate on the development of novel catalysts that offer superior control over stereochemistry and yield.

A significant area of exploration is asymmetric catalysis , which is crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. Emerging trends point towards the use of advanced transition metal catalysts and biocatalysis.

Transition Metal Catalysis : Researchers are developing new cobalt-based catalytic systems for the asymmetric cyclopropanation of alkenes. nih.gov These catalysts, supported by D2-symmetric chiral amidoporphyrin ligands, have shown high efficiency for the cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes, achieving excellent diastereoselectivities and enantioselectivities. nih.gov Another promising approach involves the use of rhodium(I) catalysts with ferrocene-based chiral bisphosphine ligands for the asymmetric ring-opening of racemic vinylcyclopropanes, yielding products with high regioselectivity and enantiomeric excess. acs.orgnih.gov These methodologies could be adapted for the enantioselective synthesis of precursors to this compound.